![molecular formula C25H36N4O2 B14228413 4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) CAS No. 750643-73-3](/img/structure/B14228413.png)
4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is a complex organic compound with the molecular formula C25H36N4O2. This compound consists of 36 hydrogen atoms, 25 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two benzene rings connected by an undecane chain with oxygen linkages and carboximidamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) typically involves the reaction of 4-aminobenzonitrile with undecane-1,11-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propamidine: A similar compound with antimicrobial properties, used in the treatment of minor eye infections.
Hexamidine: Another related compound with similar antimicrobial activity.
Pentamidine: Known for its use in treating protozoal infections.
Uniqueness
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is unique due to its specific undecane linkage and the presence of carboximidamide groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
750643-73-3 |
|---|---|
Molekularformel |
C25H36N4O2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
4-[11-(4-carbamimidoylphenoxy)undecoxy]benzenecarboximidamide |
InChI |
InChI=1S/C25H36N4O2/c26-24(27)20-10-14-22(15-11-20)30-18-8-6-4-2-1-3-5-7-9-19-31-23-16-12-21(13-17-23)25(28)29/h10-17H,1-9,18-19H2,(H3,26,27)(H3,28,29) |
InChI-Schlüssel |
YBCPLLUVNZHSDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
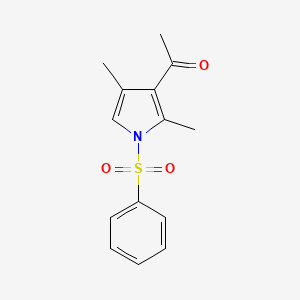

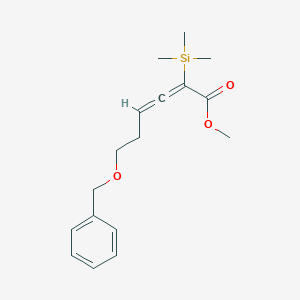
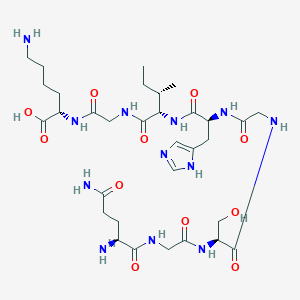

![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
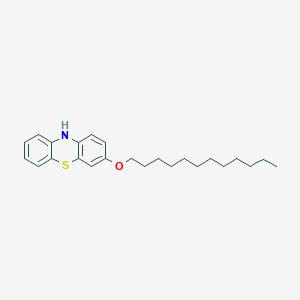
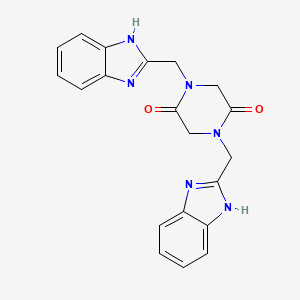
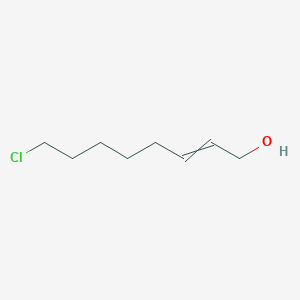
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
